REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[C:11](C(C)=O)([CH3:13])=[O:12]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:11]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:12])[CH3:13].[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C)C(=O)C
|
Name
|
cobalt (II) acetate
|
Quantity
|
1.5 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to about 20% by weight
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |